molecular formula C10H17N3O B2491131 rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine CAS No. 2126143-97-1

rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine

Cat. No.: B2491131
CAS No.: 2126143-97-1
M. Wt: 195.266
InChI Key: SKRKTUSMLXMQNA-VHSXEESVSA-N
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Description

rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine: is a chiral compound with potential applications in various fields of scientific research. The compound features a cyclopentane ring substituted with an amine group and an ethyl-pyrazole moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Amine Group: The amine group is introduced via nucleophilic substitution reactions, often using amine precursors and suitable leaving groups.

    Attachment of the Ethyl-Pyrazole Moiety: The ethyl-pyrazole group is attached through etherification reactions, where the hydroxyl group on the cyclopentane ring reacts with the pyrazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the pyrazole ring or the cyclopentane ring, resulting in various reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the cyclopentane ring, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles like sodium azide (NaN3) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions include imines, nitriles, reduced pyrazole derivatives, and various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for investigating stereoselective processes.

Medicine

In medicinal chemistry, the compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine is unique due to its chiral nature and the specific arrangement of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-13-7-8(6-12-13)14-10-5-3-4-9(10)11/h6-7,9-10H,2-5,11H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRKTUSMLXMQNA-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OC2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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